molecular formula C10H12FNO2 B7860644 [1-(4-Fluoro-phenyl)-ethylamino]-acetic acid

[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid

Cat. No.: B7860644
M. Wt: 197.21 g/mol
InChI Key: BGOMWVQOWVNJFD-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid: is an organic compound that features a fluoro-substituted phenyl ring attached to an ethylamino group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluoro-phenyl)-ethylamino]-acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluoroacetophenone.

    Formation of Intermediate: The 4-fluoroacetophenone undergoes a reductive amination reaction with ethylamine to form the intermediate [1-(4-Fluoro-phenyl)-ethylamino].

    Final Product Formation: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(4-Fluoro-phenyl)-ethylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the ethylamino and acetic acid moieties contribute to the overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid: can be compared with similar compounds such as:

    4-Fluorophenylalanine: Similar in structure but with an amino acid backbone.

    4-Fluorobenzylamine: Lacks the acetic acid moiety but shares the fluoro-substituted phenyl ring.

    4-Fluorophenethylamine: Similar but without the acetic acid group.

These comparisons highlight the unique combination of functional groups in This compound , which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)ethylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-7(12-6-10(13)14)8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMWVQOWVNJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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